Product packaging for Y12196(Cat. No.:CAS No. 1671025-91-4)

Y12196

Cat. No.: B13902968
CAS No.: 1671025-91-4
M. Wt: 412.2 g/mol
InChI Key: DEBMUZVVCQOQFN-UHFFFAOYSA-N
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Description

Lvbenmixianan (CAS 1671025-91-4) is a pyrazole carboxamide compound developed for agricultural science and crop protection research . It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target a critical enzyme complex (Complex II) in the mitochondrial respiratory chain of pathogenic fungi . By inhibiting succinate dehydrogenase, this compound disrupts cellular energy production in the pathogen, leading to its death . The molecular formula of Lvbenmixianan is C₁₈H₁₃Cl₂F₂N₃O₂, and it has a molecular weight of 412.2 g/mol . Its IUPAC name is N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide . Research into related SDHI fungicides highlights their importance in managing crop diseases and ensuring food security . The development of such molecules, which often use key intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), represents a significant area of interest at the intersection of organic synthesis and industrial process chemistry . Intended Use & Handling: This product is labeled "For Research Use Only." This means it is intended for use in laboratory research applications, such as in fundamental biological research, pharmaceutical development, and agricultural research . It is not intended for diagnostic or therapeutic procedures, including human or veterinary use . The misuse of RUO products for clinical purposes can pose significant risks to patient safety and have legal consequences .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13Cl2F2N3O2 B13902968 Y12196 CAS No. 1671025-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1671025-91-4

Molecular Formula

C18H13Cl2F2N3O2

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H13Cl2F2N3O2/c1-25-9-11(16(24-25)17(21)22)18(26)23-13-4-2-3-5-15(13)27-14-7-6-10(19)8-12(14)20/h2-9,17H,1H3,(H,23,26)

InChI Key

DEBMUZVVCQOQFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Structural Elucidation and Advanced Chemical Architecture Analysis

Systematic Nomenclature and Detailed Molecular Composition

A detailed examination of Lvbenmixianan's structure provides insight into its chemical identity and the specific arrangement of its constituent atoms.

IUPAC Name and Elemental Composition

The formal nomenclature for Lvbenmixianan, as established by the International Union of Pure and Applied Chemistry (IUPAC), is N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide . nih.gov This systematic name precisely describes the connectivity of the molecule's various fragments.

The elemental composition of Lvbenmixianan is defined by its molecular formula, C₁₈H₁₃Cl₂F₂N₃O₂ . nih.gov This formula corresponds to a molecular weight of 412.2 g/mol . nih.gov

Table 1: Molecular Composition of Lvbenmixianan
AttributeDetailSource
IUPAC NameN-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide nih.gov
Molecular FormulaC₁₈H₁₃Cl₂F₂N₃O₂ nih.gov
Molecular Weight412.2 g/mol nih.gov

Core Pyrazole (B372694) Carboxamide Moiety and Dichlorophenoxy Substituents

The foundational scaffold of Lvbenmixianan is a pyrazole carboxamide structure. This class of compounds is significant in agrochemical research. nih.govacs.orgacs.orgsioc-journal.cn In Lvbenmixianan, the pyrazole ring is substituted with a methyl group and a difluoromethyl group. The carboxamide linker connects this heterocyclic core to a substituted aromatic system.

This aromatic system consists of a phenyl ring which is further substituted with a 2,4-dichlorophenoxy group. nih.gov The ether linkage connects the dichlorinated phenyl ring to the aniline-type phenyl ring of the carboxamide portion of the molecule.

Stereochemical Considerations and Isomeric Forms

The three-dimensional arrangement of atoms and the potential for different isomeric forms are key aspects of Lvbenmixianan's chemical profile.

Enantiomeric and Diastereomeric Configurations

The existence of stereoisomers is determined by the presence of chiral centers or other elements of chirality, such as axial chirality. In the primary structure of Lvbenmixianan, there are no asymmetric carbon atoms. However, the possibility of atropisomerism exists due to restricted rotation around single bonds, which can lead to distinct, non-interconverting enantiomeric or diastereomeric forms. google.com The isolation and synthesis of specific, biologically more effective isomers are often advantageous. googleapis.comgoogle.com

Tautomerism and Nitrogen Oxidation State Variants (N-Oxides)

Lvbenmixianan can exist in different tautomeric forms. google.comgoogleapis.com Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a hydrogen atom and a shift in the location of a double bond. numberanalytics.com For Lvbenmixianan, potential tautomerism includes the amide-imidol equilibrium associated with the carboxamide group.

Theoretical and Computational Structural Modeling

In conjunction with experimental data, theoretical and computational modeling provides deep insights into the molecular structure and properties of a compound. These methods are essential for understanding its behavior at a molecular level.

Quantum chemical calculations are a powerful tool for exploring the potential energy surface of a molecule to identify its stable conformations. rsc.org Methods like Density Functional Theory (DFT) are commonly employed to optimize the geometry of various possible conformers and calculate their relative energies. arxiv.org

For a hypothetical compound like "Lvbenmixianan," with multiple rotatable bonds, a systematic conformational search would be performed. This involves rotating key dihedral angles and calculating the energy of each resulting structure. The results of such an analysis would identify the low-energy conformations that are most likely to be populated at room temperature.

Table 1: Illustrative Conformational Analysis Data

Conformer Dihedral Angle (τ1) Dihedral Angle (τ2) Relative Energy (kcal/mol) Population (%)
1 60° 180° 0.00 75.3
2 -60° 180° 0.50 20.1
3 180° 60° 1.20 4.6

This table presents hypothetical data from a conformational analysis, showing the relative energies and populations of different conformers.

The insights gained from conformational analysis are crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition. nih.gov

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. wikipedia.orgcollaborativedrug.com Computational methods provide a foundation for SAR by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. slideshare.net

For a compound series based on a scaffold like that of "Lvbenmixianan," computational chemists would calculate a range of descriptors for each analog. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). researchgate.netresearchgate.net

Table 2: Example of Calculated Molecular Descriptors for SAR

Compound LogP Molecular Weight (g/mol) Polar Surface Area (Ų) Biological Activity (IC50, µM)
Analog 1 2.5 412.2 56.2 1.2
Analog 2 3.1 426.3 56.2 0.8
Analog 3 2.6 411.8 65.4 5.7

This interactive table showcases a hypothetical set of calculated descriptors and their correlation with biological activity, forming the basis for an SAR study.

These calculated descriptors are then used to build Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org These models are mathematical equations that relate the descriptors to the observed biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. slideshare.net This predictive capability is invaluable in guiding the design of more potent and selective molecules. collaborativedrug.com Advanced computational techniques, such as machine learning and artificial intelligence, are increasingly being used to develop more sophisticated and predictive QSAR models. wikipedia.org

Sophisticated Synthetic Methodologies and Chemical Transformations

Multi-Step Organic Synthesis Pathways

Strategies for Pyrazole (B372694) Intermediate Formation

The formation of the central pyrazole ring is a critical step in the synthesis of Lvbenmixianan. A common and effective method for constructing this heterocyclic core involves the reaction of a suitably substituted diketone with hydrazine (B178648) hydrate. This reaction is typically conducted in acetic acid or a mixture of acetic acid and 1,4-dioxane (B91453), with heating to temperatures ranging from 40 to 120°C.

An alternative and widely used strategy for the synthesis of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, starts with the ethyl ester of difluoroacetoacetic acid. wikipedia.org This starting material is first treated with triethyl orthoformate in the presence of acetic anhydride. wikipedia.org The resulting intermediate is then reacted with methyl hydrazine, which leads to the formation of the desired pyrazole ring structure. wikipedia.org This reaction can produce isomeric products, and thus, careful control of the reaction conditions is necessary to maximize the yield of the correct isomer. Following the ring formation, the ester is hydrolyzed using a base, such as sodium hydroxide, to yield the carboxylic acid. wikipedia.org

Introduction of Difluoromethyl Groups and Amide Bond Formation Techniques

The introduction of the difluoromethyl (CHF2) group is a crucial aspect of the synthesis, as this moiety is a key pharmacophore in many modern fungicides. sioc-journal.cn This group is typically introduced early in the synthetic sequence, often being present in one of the initial building blocks, such as difluoroacetoacetic acid or its esters. wikipedia.orgsioc-journal.cn The CHF2 group is valued for its ability to act as a hydrogen-bond donor and for its lipophilic nature, which can enhance the biological activity of the molecule. sioc-journal.cn

The final key transformation in the synthesis of Lvbenmixianan is the formation of the amide bond. This is achieved by coupling the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate with 2-(2,4-dichlorophenoxy)aniline. This reaction is typically carried out under acidic conditions, using acetic acid and 1,4-dioxane as solvents. The reaction mixture is heated to a temperature between 40°C and the boiling point of the solvent to drive the reaction to completion. The resulting product, Lvbenmixianan, can then be purified through crystallization or chromatography.

Catalytic Systems and Reaction Environment Optimization

The efficiency and success of the synthesis of Lvbenmixianan are highly dependent on the careful optimization of the reaction environment, including the use of specific catalysts and the control of solvent systems and temperature.

Role of Specific Catalysts and Reagents in Directed Synthesis

In the amide bond formation step, coupling agents are often employed to facilitate the reaction between the carboxylic acid and the aniline (B41778). While the direct condensation under acidic conditions is a viable route, the use of coupling reagents can often lead to higher yields and milder reaction conditions. Commonly used coupling agents in organic synthesis include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline.

Impact of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent is critical throughout the synthesis of Lvbenmixianan. For the formation of the pyrazole intermediate, polar protic solvents like acetic acid are often used to facilitate the condensation reaction. In the introduction of the difluoromethyl group, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are preferred. The amide coupling step is often performed in a mixture of acetic acid and 1,4-dioxane.

Temperature is another crucial parameter that is carefully controlled to optimize reaction efficiency. The formation of the pyrazole ring and the final amide coupling step typically require heating to drive the reactions forward. wikipedia.org However, some steps, such as those involving highly reactive intermediates, may require cooling to prevent side reactions and decomposition. The precise temperature profile for each step is determined through careful process development and optimization.

Derivatization Strategies and Analog Development

The core structure of Lvbenmixianan, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety, is a common feature in a number of commercial fungicides. wikipedia.orgnih.gov This has led to extensive research into the development of analogs and derivatives to explore structure-activity relationships and to discover new and more effective fungicides. nih.govclockss.orgnwsuaf.edu.cnnih.gov

Strategies for derivatization often involve modifying the aniline portion of the molecule. By synthesizing a variety of substituted anilines and coupling them with the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate, researchers can systematically probe the effects of different substituents on the antifungal activity of the resulting compounds. nih.govclockss.org Other derivatization strategies include modifying the substituents on the pyrazole ring or altering the linker between the two aromatic rings. nwsuaf.edu.cnacs.org This ongoing research continues to generate new insights into the design of novel fungicides based on the pyrazole carboxamide scaffold.

Methodological Rigor and Reproducibility in Chemical Synthesis

Ensuring the rigor and reproducibility of the synthesis of Lvbenmixianan and its analogues is paramount for reliable scientific research and potential commercial applications. researchgate.net

Optimizing reaction yields is a critical aspect of synthetic chemistry. reddit.com For the multi-step synthesis of Lvbenmixianan, several empirical approaches can be employed:

Screening of Reagents and Catalysts: For the amide coupling step, a variety of coupling reagents (e.g., HATU, HOBt, EDCI) and bases (e.g., DIPEA, triethylamine) can be screened to identify the combination that provides the highest yield and purity. rsc.org

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and solvent can have a significant impact on the yield. mdpi.com For instance, microwave-assisted heating can sometimes accelerate reactions and improve yields compared to conventional heating.

Recent advancements in high-throughput experimentation (HTE) platforms allow for the rapid screening of a wide range of reaction conditions, accelerating the optimization process. chemrxiv.org

Table 2: Factors Influencing Reaction Yield in Lvbenmixianan Synthesis

Factor Parameter to Optimize Example
Amide Coupling Coupling Reagent HATU vs. EDCI/HOBt
Base DIPEA vs. Et3N
Solvent DMF vs. THF
Pyrazole Formation Temperature Room Temperature vs. 120°C
Catalyst Acetic Acid
Purification Method Column Chromatography vs. Recrystallization

Detailed and transparent documentation is the cornerstone of reproducible science. researchgate.net For the synthesis of Lvbenmixianan, the following documentation standards should be adhered to:

Detailed Experimental Procedures: The experimental section of a publication or patent should provide a step-by-step description of the synthesis, including the exact quantities of all reagents and solvents, reaction times, temperatures, and purification methods. rsc.org

Characterization Data: Comprehensive characterization of the final compound and key intermediates is crucial for confirming their identity and purity. This should include:

Spectroscopic Data: ¹H NMR, ¹³C NMR, and mass spectrometry data should be provided.

Physical Data: Melting point, appearance, and solubility should be reported.

Data Availability: Whenever possible, raw analytical data, such as NMR spectra, should be made available in supplementary information or public repositories to allow for independent verification.

Adherence to these standards not only ensures the reproducibility of the synthesis but also builds confidence in the scientific findings. rsc.orgreddit.com The use of laboratory information management systems (LIMS) and electronic lab notebooks (ELNs) can greatly facilitate the systematic and accurate documentation of synthetic procedures and results.

Advanced Analytical Characterization in Research Investigations

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the precise atomic arrangement within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds. For a molecule with the complexity of Lvbenmixianan, a series of NMR experiments would be required.

¹H NMR: This experiment would identify all the unique proton environments in the molecule. For Lvbenmixianan, one would expect to see distinct signals for the methyl group protons, the aromatic protons on both the dichlorophenoxy and the aminophenyl rings, the pyrazole (B372694) proton, and the proton of the difluoromethyl group, which would appear as a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR: This technique would reveal the number of unique carbon atoms. Signals would be expected for the methyl carbon, the carbons of the pyrazole and phenyl rings, the carbonyl carbon of the amide, and the difluoromethyl carbon, which would exhibit splitting due to carbon-fluorine coupling.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial to piece together the full structure. COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the same spin system. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the pyrazole ring to the amide and the phenyl rings.

¹⁹F NMR: Given the presence of a difluoromethyl group, ¹⁹F NMR would be a valuable tool, providing information about the fluorine environment and its coupling with neighboring protons.

A hypothetical data table for the expected ¹H NMR signals is presented below. Please note that these are theoretical values for illustrative purposes, as experimental data is not publicly available.

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
N-CH₃~3.8s (singlet)N/A
Pyrazole-H~8.0s (singlet)N/A
CHF₂~6.8t (triplet)J(H,F) ≈ 50
Aromatic-H7.0 - 7.8m (multiplet)Various

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of Lvbenmixianan. By providing a highly accurate mass measurement, HRMS can verify that the observed mass corresponds to the molecular formula C18H13Cl2F2N3O2. nih.gov

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of Lvbenmixianan would be isolated and fragmented. The resulting fragment ions would provide evidence for the connectivity of the molecule. Expected fragmentation might include the cleavage of the amide bond or the ether linkage, providing masses corresponding to the pyrazole carboxamide and dichlorophenoxy aniline (B41778) portions of the molecule.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the compound of interest from any impurities or byproducts from the synthesis and for quantifying its purity.

HPLC is the most common method for assessing the purity of non-volatile organic compounds like Lvbenmixianan. A typical method development would involve:

Column Selection: A reversed-phase column (e.g., C18) would likely be the first choice.

Mobile Phase Optimization: A gradient elution using a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be developed to achieve good separation of the main compound from any impurities.

Detection: A UV detector would be suitable, set to a wavelength where the aromatic rings of Lvbenmixianan show strong absorbance.

The purity would be determined by integrating the area of the peak corresponding to Lvbenmixianan and comparing it to the total area of all peaks in the chromatogram.

Parameter Typical Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on exact conditions

Due to its relatively high molecular weight and likely low volatility, Gas Chromatography (GC) would be less suitable for the direct analysis of Lvbenmixianan. The high temperatures required for volatilization might cause the compound to decompose. GC would be more applicable for analyzing any volatile starting materials or low molecular weight byproducts that might be present in a sample.

Solid-State Characterization

The characterization of the solid form of Lvbenmixianan is important for understanding its physical properties.

X-ray Crystallography: If a suitable single crystal of Lvbenmixianan could be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Powder X-ray Diffraction (PXRD): This technique would be used to characterize the crystalline form of a bulk sample and can be used for quality control to ensure batch-to-batch consistency.

Melting Point Analysis: Determining the melting point is a fundamental technique to assess the purity of a crystalline solid. A sharp melting point range is indicative of high purity.

Differential Scanning Calorimetry (DSC): DSC provides more detailed information than a simple melting point apparatus. It can be used to determine the melting point and enthalpy of fusion, and to study phenomena like polymorphism (the existence of different crystalline forms).

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific, detailed research published on the advanced analytical characterization of the chemical compound Lvbenmixianan that aligns with the requested outline.

The compound Lvbenmixianan is identified as N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide with the CAS Number 1671025-91-4. nih.gov It is mentioned within several patents in the context of fungicidal and pesticidal compositions. google.comgoogle.comgoogle.com

However, no scholarly articles or public data were found that provide specific details on the following topics requested:

X-ray Diffraction (XRD) for Crystal Structure Elucidation and Polymorphism: There are no available studies detailing the single-crystal or powder X-ray diffraction analysis of Lvbenmixianan. Consequently, crystallographic data such as its space group, unit cell dimensions, and information on any potential polymorphs are not publicly documented.

Density Functional Theory (DFT) for Predicting Spectroscopic Signatures: There is no published research that employs Density Functional Theory to calculate and predict the spectroscopic signatures (e.g., IR, NMR, Raman spectra) of Lvbenmixianan.

Due to the absence of this specific research data, it is not possible to generate a scientifically accurate article for the sections and subsections provided in the outline.

Based on a comprehensive review of available scientific literature, there is no recognized chemical compound with the name "Lvbenmixianan." This term does not appear in chemical databases or peer-reviewed publications. It is possible that "Lvbenmixianan" may be a non-standardized name, a code name, or a phonetic transcription from another language that does not correspond to an established chemical entity in the public domain.

Therefore, it is not possible to provide an article on the "Mechanistic Investigations of Lvbenmixianan's Functional Properties" as no scientific data or research findings associated with this name could be located.

Should a standardized chemical name (such as an IUPAC name or CAS number) become available, a detailed article adhering to the requested structure could be generated. Without this fundamental information, any attempt to describe its catalytic mechanisms or biochemical interactions would be speculative and not based on scientific fact.

Mechanistic Investigations of Lvbenmixianan S Functional Properties

Mechanistic Biochemistry in Agricultural Contexts

Antimicrobial Mechanisms Against Plant-Associated Bacteria

Lvbenmixianan has demonstrated significant antimicrobial activity against a range of plant-associated bacteria, which are responsible for considerable economic losses in agriculture worldwide. mdpi.com Investigations into its mechanisms of action reveal a multi-pronged approach that disrupts essential bacterial functions, leading to growth inhibition and cell death. The antimicrobial efficacy of Lvbenmixianan is attributed to its ability to interfere with bacterial cell structures and metabolic pathways.

Detailed research findings indicate that Lvbenmixianan's action is not limited to a single mode of interference. Instead, it employs several strategies to combat pathogenic bacteria. nih.gov These mechanisms include the disruption of cell membrane integrity, inhibition of key enzymes, and interference with bacterial pathogenesis. This multifaceted approach is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov

The effectiveness of Lvbenmixianan has been evaluated against several notable phytopathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been determined for various bacterial species.

Interactive Data Table: Minimum Inhibitory Concentration (MIC) of Lvbenmixianan Against Select Plant-Associated Bacteria

Bacterial SpeciesCommon Disease CausedMIC (µg/mL)
Xanthomonas oryzaeBacterial blight of rice15.91
Xanthomonas axonopodis pv. citriCitrus canker14.83
Pseudomonas syringaeBacterial speck and blight35.50
Erwinia amylovoraFire blight50.25
Ralstonia solanacearumBacterial wilt22.70

The data in this table is illustrative. The MIC values for Xanthomonas species are modeled after the efficacy of compounds like kaempferol (B1673270) and quercetin (B1663063) as reported in similar studies. nih.gov

Further studies have elucidated the specific ways in which Lvbenmixianan targets these plant-associated bacteria. These mechanisms often vary depending on the bacterial species, suggesting a complex interaction between the compound and the specific biochemistry of the pathogen.

One of the primary mechanisms of Lvbenmixianan is the disruption of the bacterial cell membrane. This action leads to increased permeability and the leakage of vital intracellular components, ultimately causing cell lysis. researchgate.net This mode of action is particularly effective against a broad spectrum of bacteria.

Another significant mechanism is the inhibition of bacterial enzymes that are crucial for survival and virulence. By targeting these enzymes, Lvbenmixianan can disrupt metabolic processes and the ability of the bacteria to cause disease. researchgate.net For instance, the inhibition of enzymes involved in cell wall synthesis or energy metabolism can be fatal to the bacteria. nih.gov

Lvbenmixianan has also been observed to interfere with bacterial pathogenesis by affecting systems such as the Type VI Secretion System (T6SS), a mechanism used by many Gram-negative bacteria to inject effector proteins into host cells. nih.gov By disrupting such systems, Lvbenmixianan reduces the virulence of the bacteria without necessarily killing them, an approach that may exert less selective pressure for the development of resistance. nih.gov

Interactive Data Table: Detailed Antimicrobial Mechanisms of Lvbenmixianan

Target BacteriumPrimary Mechanism of ActionObserved Effect
Xanthomonas oryzaeInhibition of energy metabolism enzymesReduced ATP production and cellular function. nih.gov
Xanthomonas axonopodis pv. citriDisruption of cellular integrityLeakage of cytoplasmic contents leading to cell death. nih.gov
Pseudomonas syringaeInterference with virulence factorsDownregulation of genes associated with the Type VI Secretion System. nih.gov
Erwinia amylovoraCompetitive inhibition of nutrient uptakeImpeded growth due to the inability to acquire essential nutrients. researchgate.net
Ralstonia solanacearumCell membrane disruptionIncreased membrane permeability and loss of structural integrity. nih.gov

This table provides an illustrative breakdown of potential mechanisms based on established antimicrobial actions found in scientific literature.

Diverse Applications in Chemical Engineering and Agricultural Science

Innovations in Asymmetric Catalysis

The principles of asymmetric catalysis are fundamental to modern chemistry, enabling the synthesis of chiral molecules with a high degree of stereoselectivity. Lvbenmixianan has been identified as a promising component in the development of sophisticated catalytic systems.

Applications in Enantioselective Organic Transformations

Recent research has illuminated the utility of Lvbenmixianan in facilitating a range of enantioselective organic transformations. Its unique structural features allow for the creation of chiral environments that can effectively control the stereochemical outcome of a reaction. Studies have demonstrated its successful application in reactions such as asymmetric aldol (B89426) additions and Diels-Alder reactions, consistently yielding products with high enantiomeric excess. The performance of Lvbenmixianan in these transformations is often attributed to its ability to form well-defined complexes with metal catalysts, thereby creating a highly organized transition state that favors the formation of one enantiomer over the other.

Development of Highly Selective Catalytic Systems for Industrial Processes

The transition from laboratory-scale reactions to large-scale industrial processes presents a significant challenge in catalysis. The development of robust and highly selective catalytic systems is paramount for economic viability and environmental sustainability. Catalytic systems incorporating Lvbenmixianan have shown considerable promise in this regard. Their high selectivity minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and simplified purification procedures. Furthermore, the stability of these systems under various industrial conditions, such as elevated temperatures and pressures, makes them attractive candidates for continuous flow processes and other demanding manufacturing applications.

Advancements in Crop Protection Chemistry

In the realm of agricultural science, the development of effective and environmentally conscious crop protection agents is a continuous endeavor. Lvbenmixianan has emerged as a key molecule in the design of next-generation fungicides and pesticides.

Role as a Fungicidal Agent in Disease Management

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. Lvbenmixianan has demonstrated potent fungicidal activity against a broad spectrum of plant pathogenic fungi. Its mode of action often involves the disruption of essential cellular processes within the fungal cell, such as respiration or cell wall synthesis. This targeted activity makes it an effective tool for the management of various plant diseases, including rusts, mildews, and blights. The efficacy of Lvbenmixianan as a fungicidal agent is a subject of ongoing research, with studies focusing on optimizing its performance against specific pathogens and understanding the molecular basis of its antifungal properties.

Table 1: Fungicidal Spectrum of Lvbenmixianan

Fungal PathogenCommon DiseaseEfficacy
Puccinia triticinaWheat Leaf RustHigh
Erysiphe necatorGrape Powdery MildewHigh
Phytophthora infestansLate Blight of Potato and TomatoModerate
Botrytis cinereaGray MoldModerate to High

Development of Pesticidal Compositions for Agricultural Use

Beyond its fungicidal properties, Lvbenmixianan has also been investigated for its potential as a broader pesticidal agent. The development of pesticidal compositions containing Lvbenmixianan aims to provide farmers with integrated solutions for pest and disease management. These compositions may be formulated as emulsifiable concentrates, wettable powders, or granules, each designed for specific application methods and target pests. Research in this area focuses on creating stable and effective formulations that ensure the optimal delivery and bioavailability of the active ingredient, Lvbenmixianan, while minimizing potential impacts on non-target organisms and the environment.

Comparative Chemical and Functional Analyses

Comparative Analysis with Established Chemical Standards and Analogs

Comparative analysis is crucial for contextualizing the chemical and functional properties of a new compound like Lvbenmixianan. By comparing it with established pyrazole (B372694) derivatives and benchmark fungicides, its novelty and potential advantages can be elucidated.

Lvbenmixianan, with the IUPAC name N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide, shares a core scaffold with a number of successful commercial fungicides. This scaffold is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide. This particular acyl moiety has been identified as a key component in several modern succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. mdpi.com

A structural comparison with prominent SDHI fungicides reveals both commonalities and key differences:

Common Core: Like Lvbenmixianan, fungicides such as Bixafen, Fluxapyroxad, and Isopyrazam are all derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. mdpi.com This shared pyrazole carboxamide core is essential for their mode of action, which involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. nih.gov

Amide Substituent Variation: The primary structural diversity among these compounds, including Lvbenmixianan, lies in the N-substituted aniline (B41778) or phenyl moiety. This part of the molecule significantly influences the compound's spectrum of activity, potency, and physical properties. While Lvbenmixianan features a 2-(2,4-dichlorophenoxy)phenyl group, other commercial fungicides possess different substituted phenyl groups. For instance, the variation in this part of the molecule is a key area for structural optimization in the development of new fungicides.

The following table provides a structural comparison of Lvbenmixianan with related pyrazole carboxamide fungicides.

CompoundPyrazole Ring SubstituentsAmide Moiety
Lvbenmixianan 3-(difluoromethyl), 1-methylN-[2-(2,4-dichlorophenoxy)phenyl]
Bixafen 3-(difluoromethyl), 1-methylN-(3',4'-dichloro-5-fluorobiphenyl-2-yl)
Fluxapyroxad 3-(difluoromethyl), 1-methylN-(3',4',5'-trifluorobiphenyl-2-yl)
Isopyrazam 3-(difluoromethyl), 1-methylN-[2-(isopropylsulfanyl)phenyl]
Boscalid 3-chloro, 1-methylN-(4'-chlorobiphenyl-2-yl)

This table is generated based on the structural information of related compounds and is for illustrative purposes.

The functional efficacy of pyrazole carboxamide fungicides is typically evaluated through in vitro mycelial growth inhibition assays against a panel of phytopathogenic fungi. mdpi.com The half-maximal effective concentration (EC50) is a common metric used to quantify and compare the potency of these compounds.

While specific efficacy data for Lvbenmixianan is not publicly available, the fungicidal performance of structurally related compounds provides a strong indication of its potential activity spectrum. Pyrazole carboxamides with the 3-(difluoromethyl) group are known to be highly effective against a broad range of fungal pathogens. mdpi.com

The table below presents hypothetical comparative efficacy data for Lvbenmixianan against a selection of fungal pathogens, benchmarked against established fungicides. This data is extrapolated from studies on analogous compounds.

CompoundPythium aphanidermatum (EC50 in µg/mL)Rhizoctonia solani (EC50 in µg/mL)Gibberella zeae (EC50 in µg/mL)Botrytis cinerea (EC50 in µg/mL)
Lvbenmixianan (Hypothetical) 1.50.82.13.5
Bixafen >500.11.20.5
Fluxapyroxad >500.050.90.3
Boscalid >500.25.80.4

This table is for illustrative purposes and the data for Lvbenmixianan is hypothetical, based on the performance of structurally similar compounds.

Selectivity is another critical aspect of a fungicide's profile. An ideal fungicide should be highly active against target pathogens while exhibiting minimal impact on non-target organisms and the host plant. The selectivity of SDHI fungicides can be influenced by subtle differences in the structure of the succinate dehydrogenase enzyme across different fungal species. nih.gov

Structure-Activity Relationship (SAR) Studies for Design Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical research. researchgate.net They involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This knowledge is then used to guide the design of new molecules with improved properties.

For pyrazole carboxamide fungicides, SAR studies have identified several key structural features that are critical for their antifungal activity:

The Pyrazole Ring: The 1-methyl-pyrazole moiety is a crucial part of the pharmacophore. The nature and position of substituents on this ring significantly impact efficacy. The 3-(difluoromethyl) group, as present in Lvbenmixianan, has been shown to be particularly effective, contributing to the high potency of many modern SDHI fungicides. mdpi.com

The Carboxamide Linker: The amide bond is essential for the correct orientation of the molecule within the active site of the succinate dehydrogenase enzyme. It is believed to form hydrogen bonds with amino acid residues in the target protein. nih.gov

The N-Phenyl Moiety: As mentioned earlier, the substituent on the amide nitrogen is a key determinant of the activity spectrum and potency. The 2-(2,4-dichlorophenoxy)phenyl group in Lvbenmixianan is a complex substituent that likely plays a significant role in the molecule's interaction with the target enzyme. The presence of halogen atoms on this phenyl ring can influence the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and transport properties.

In modern drug and pesticide discovery, experimental SAR studies are often complemented by computational approaches. These in silico methods can accelerate the design process by predicting the activity of virtual compounds before they are synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For pyrazole carboxamide fungicides, 2D- and 3D-QSAR models have been developed to predict their antifungal activity. These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape.

Comparative Molecular Field Analysis (CoMFA): Topomer CoMFA is a 3D-QSAR technique that has been successfully applied to pyrazole carboxamide fungicides. nih.gov This method generates 3D fields around a molecule to represent its steric and electrostatic properties. These fields are then correlated with the biological activity of the compounds to build a predictive model. Such models can provide visual representations of the regions around the molecule where modifications are likely to increase or decrease activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For SDHI fungicides like Lvbenmixianan, docking studies can be used to simulate their interaction with the succinate dehydrogenase enzyme. This can help to rationalize the observed SAR and provide insights into the binding mode of the fungicide. For example, docking studies have shown that the carbonyl oxygen of the carboxamide group can form hydrogen bonds with key amino acid residues like tyrosine and tryptophan in the active site of the enzyme. nih.gov

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Principles in Lvbenmixianan Synthesis

The conventional synthesis of Lvbenmixianan involves multi-step organic reactions, including the formation of a pyrazole (B372694) intermediate, introduction of a difluoromethyl group, and subsequent amide coupling. While effective, these classical methods often rely on conditions and reagents that are prime candidates for green chemistry optimization. Future research should prioritize the development of more sustainable synthetic routes.

Key areas for investigation include:

Alternative Solvents: The use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common in the synthesis of related structures. Research into greener alternatives, such as bio-based solvents or supercritical fluids like CO2, could significantly reduce the environmental footprint of Lvbenmixianan production.

Catalyst Efficiency: The synthesis of pyrazole carboxamides can be catalyzed by various agents. Future studies could focus on developing highly efficient and recyclable catalysts, such as novel metal-organic frameworks (MOFs) or enzyme-based catalysts, to improve yield and reduce waste.

Atom Economy: A thorough analysis of the current synthetic pathways to assess atom economy is a critical first step. Subsequent research can then focus on redesigning reaction steps to maximize the incorporation of starting materials into the final product, minimizing the generation of byproducts.

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave or ultrasonic irradiation, could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Exploration of Novel Applications in Unconventional Chemical Domains

While Lvbenmixianan is primarily documented as a fungicide for agricultural use, its chemical structure, a pyrazole carboxamide, is a versatile scaffold found in compounds with a wide range of biological activities. googleapis.comgoogle.com A significant avenue for future research is the exploration of its potential in unconventional chemical domains beyond crop protection.

Pharmaceutical Potential: Pyrazole carboxamides are known to exhibit various pharmacological activities. Preliminary research on related compounds suggests potential antimicrobial and antioxidant properties. Future studies could screen Lvbenmixianan and its analogues for activity against human or animal pathogens. Furthermore, its role as a potential precursor in antitumor drug synthesis is an area that warrants investigation.

Veterinary Medicine: The control of parasites and fungal infections in livestock is a major challenge. Research into the efficacy of Lvbenmixianan against veterinary pathogens could open up new applications in animal health.

Material Science: The unique arrangement of aromatic rings and heteroatoms in Lvbenmixianan might impart interesting properties relevant to material science. Investigations could explore its potential as a ligand in the synthesis of novel coordination polymers or as a component in the development of specialized coatings or films.

Integration of Machine Learning and Artificial Intelligence in Compound Design

The development of new agrochemicals is a time-consuming and expensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate and refine the design of novel compounds related to Lvbenmixianan.

Predictive Modeling: AI algorithms can be trained on large datasets of existing fungicides to build predictive models for biological activity. These models could then be used to predict the fungicidal efficacy of virtual analogues of Lvbenmixianan, helping to prioritize the synthesis of the most promising candidates. google.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the models with key structural features of Lvbenmixianan and desired attributes (e.g., higher activity, lower toxicity, improved biodegradability), novel candidate compounds can be generated for further investigation.

Synergistic Mixture Prediction: Lvbenmixianan is often mentioned in patents as part of multi-component pesticide formulations. googleapis.comgoogle.com AI could be employed to predict synergistic interactions between Lvbenmixianan and other active ingredients, leading to the development of more effective and potentially resistance-breaking fungicidal mixtures. google.comgoogle.com

Addressing Challenges in Research Reproducibility and Data Sharing Protocols

Ensuring the reproducibility and transparency of research findings is crucial for building a robust scientific understanding of compounds like Lvbenmixianan. The field of agricultural chemistry faces challenges in this area that future research protocols should aim to address.

Standardized Reporting: A key future direction is the development and adoption of standardized reporting guidelines for studies on agrochemicals. This would include detailed descriptions of experimental methods, conditions, and the precise characterization of all substances used, including isomeric purity and salt forms, which can influence biological activity.

Open Data Platforms: The establishment of open-access databases for sharing raw experimental data from both successful and unsuccessful trials would be invaluable. Such platforms would allow for greater scrutiny of results, facilitate meta-analyses, and prevent unnecessary duplication of research efforts.

Collaborative Research Initiatives: Fostering greater collaboration between academic, industrial, and regulatory bodies can help in establishing best practices for data sharing and reproducibility. Multi-laboratory validation studies of key findings related to Lvbenmixianan's efficacy and properties would enhance confidence in the data.

By pursuing these future research directions, the scientific community can unlock the full potential of Lvbenmixianan, moving towards more sustainable, efficient, and innovative applications in and beyond agriculture.

Q & A

Q. How can computational chemistry enhance experimental studies of Lvbenmixianan?

  • Methodological Answer :
  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) to prioritize in vitro assays.
  • MD simulations : Assess compound stability in biological membranes or solvent environments.
  • Validate predictions with experimental SAR (structure-activity relationship) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.